molecular formula C17H20N2O3 B5793108 1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea

1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea

Cat. No.: B5793108
M. Wt: 300.35 g/mol
InChI Key: RURYZRXZCBELDH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with a methoxy group and the other with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea can be synthesized through a multi-step process involving the reaction of appropriate aniline derivatives with isocyanates. The general synthetic route involves:

    Nitration: of 4-methoxyaniline to form 4-methoxy-2-nitroaniline.

    Reduction: of the nitro group to form 4-methoxyaniline.

    Reaction: of 4-methoxyaniline with 4-propan-2-yloxyphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the propan-2-yloxy group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)urea: Contains an additional methoxy group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12(2)22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-3)9-5-13/h4-12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURYZRXZCBELDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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